5-Bromo-2,2'-bithiophene

Flow Chemistry Selective Bromination Process Chemistry

5-Bromo-2,2'-bithiophene is a monobrominated α,α′-linked bithiophene derivative belonging to the class of halogenated heteroaromatic building blocks. It features a single bromine atom at the terminal 5-position of the bithiophene core, rendering it a versatile monofunctionalized intermediate for iterative cross-coupling and polymerization reactions.

Molecular Formula C8H5BrS2
Molecular Weight 245.2 g/mol
CAS No. 3480-11-3
Cat. No. B1298648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,2'-bithiophene
CAS3480-11-3
Molecular FormulaC8H5BrS2
Molecular Weight245.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(S2)Br
InChIInChI=1S/C8H5BrS2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H
InChIKeyOMOAIGVIYUXYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,2'-bithiophene (CAS 3480-11-3) Procurement Guide: Key Specifications and Structural Profile


5-Bromo-2,2'-bithiophene is a monobrominated α,α′-linked bithiophene derivative belonging to the class of halogenated heteroaromatic building blocks. It features a single bromine atom at the terminal 5-position of the bithiophene core, rendering it a versatile monofunctionalized intermediate for iterative cross-coupling and polymerization reactions . With a molecular formula of C₈H₅BrS₂ and a molecular weight of 245.16 g/mol, the compound is a solid at room temperature with a melting point in the range of 29–32 °C . Its primary utility lies in the construction of conjugated oligomers, polymers, and functional materials for organic electronics, where the single reactive site enables precise architectural control that is lost with symmetrical dihalogenated analogs.

Why Generic Substitution Fails: The Monofunctional vs. Bifunctional Dichotomy in 5-Bromo-2,2'-bithiophene


Interchanging 5-bromo-2,2'-bithiophene with its closest analog, 5,5'-dibromo-2,2'-bithiophene, leads to fundamentally different reaction outcomes. The dibromo derivative introduces two equivalent reactive sites, which inevitably results in symmetrical coupling, uncontrolled polymerization, or cross-linking in contexts where a single functional handle is required. This is evidenced by the flow microreactor monobromination study where the dibromo byproduct could be suppressed to merely 1–2% under optimized conditions, highlighting the challenge of selective monofunctionalization [1]. Moreover, the physical properties diverge sharply: the dibromo compound melts at 144–146 °C—over 110 °C higher than the monobromo variant—affecting solubility, handling, and thermal processing . Generic substitution thus risks not only compromised synthetic outcomes but also altered physical processability that cascades through downstream applications.

Quantitative Differentiation Evidence: 5-Bromo-2,2'-bithiophene vs. Closest Analogs


Selective Monobromination: Suppressed Dibromo Byproduct Yield via Flow Microreactor Control

In a flow microreactor study on the selective monobromination of 2,2'-bithiophene, the yield of the undesired 5,5'-dibromo-2,2'-bithiophene byproduct was reduced to 1–2% under optimized conditions [1]. This represents a significant selectivity improvement over conventional batch bromination methods, where the dibromo side-product is typically formed in appreciable amounts. The target monobromo compound was obtained with high selectivity by precise control of residence time and N-bromosuccinimide equivalents.

Flow Chemistry Selective Bromination Process Chemistry

Melting Point Differential: 115 °C Lower Than 5,5'-Dibromo-2,2'-bithiophene

5-Bromo-2,2'-bithiophene exhibits a melting point of 29–32 °C , whereas its dibromo analog, 5,5'-dibromo-2,2'-bithiophene, melts at 144–146 °C . This represents a melting point depression of approximately 115 °C for the monobromo derivative, which is near ambient temperature. The lower melting point facilitates melt-based processing, dissolution at mild temperatures, and reduces energy requirements for handling in bulk.

Physical Properties Thermal Analysis Handling

Microwave-Assisted Suzuki Coupling: 65% Isolated Yield for Quaterthiophene in 6 Minutes

In a solvent-free, microwave-assisted Suzuki coupling, 2-bromo-2,2'-bithiophene reacted with bis(pinacolato)diboron to yield quaterthiophene with a 65% isolated yield in only 6 minutes [1]. This demonstrates the compound's competence as an electrophilic coupling partner in rapid, energy-efficient protocols. While comparative yields for the dibromo analog under identical conditions are not reported, the monobromo compound's ability to deliver a single coupling event without side reactions is a distinct synthetic advantage.

Suzuki-Miyaura Coupling Microwave-Assisted Synthesis Oligothiophene

Aqueous Solubility: Quantified Insolubility (0.013 g/L) vs. Qualitative Solubility of Dibromo Analog

The calculated aqueous solubility of 5-bromo-2,2'-bithiophene is 0.013 g/L at 25 °C , classifying it as nearly insoluble. In contrast, the dibromo analog is described only qualitatively as 'slightly soluble in water' . The quantitative data for the monobromo compound enables precise prediction of partitioning behavior in biphasic reactions and guides solvent selection for extraction and purification, whereas the qualitative descriptor for the dibromo analog does not.

Solubility Purification Phase Behavior

Optimal Application Scenarios for 5-Bromo-2,2'-bithiophene: Evidence-Aligned Use Cases


Iterative Synthesis of Head-to-Tail Oligothiophenes

When constructing regioregular oligothiophenes via iterative cross-coupling strategies, a monofunctionalized building block is essential. 5-Bromo-2,2'-bithiophene serves as the key electrophilic monomer, enabling sequential Suzuki or Stille couplings at the single reactive site without introducing undesired symmetry or branching. The 65% isolated yield achieved in microwave-assisted quaterthiophene synthesis [2] supports its utility in this context.

Flow Chemistry Processes Requiring High Monobromination Selectivity

In continuous flow manufacturing of organic electronic intermediates, the ability to suppress the dibromo byproduct to 1–2% [1] is critical for maintaining product purity and avoiding purification bottlenecks. Procurement of the pre-formed monobromo compound bypasses the need for on-site selective bromination, reducing process complexity.

Low-Temperature Melt Processing of Conjugated Materials

The low melting point (29–32 °C) enables melt-based deposition or blending of 5-bromo-2,2'-bithiophene with other organic semiconductors at temperatures close to ambient, minimizing thermal degradation. This is particularly advantageous for flexible electronics fabrication where high-temperature processing is incompatible with plastic substrates.

Quantitative Phase-Transfer Reactions in Biphasic Systems

The precisely known aqueous solubility of 0.013 g/L allows accurate modeling of mass transfer in biphasic coupling reactions, enabling optimized solvent volumes and catalyst loadings. This contrasts with the qualitative solubility data available for the dibromo analog, which introduces uncertainty into process scale-up calculations.

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